

# Physicochemical Profiling & Synthetic Utility of 3-Chloro-N-(4-morpholinophenyl)propanamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 3-chloro-N-(4-morpholinophenyl)propanamide

**CAS No.:** 250714-83-1

**Cat. No.:** B1272526

[Get Quote](#)

A Technical Guide to Latent Covalent Warhead Precursors

## Executive Summary & Molecular Architecture

**3-chloro-N-(4-morpholinophenyl)propanamide** is a bifunctional synthetic intermediate primarily utilized in the development of targeted covalent inhibitors (TCIs). Structurally, it consists of a lipophilic N-(4-morpholinophenyl) scaffold linked to a 3-chloropropanamide tail.

In modern drug discovery, this specific motif serves as a "masked" acrylamide. Unlike free acrylamides (which are highly reactive Michael acceptors), the 3-chloropropanamide is chemically more stable but can undergo

-elimination under physiological conditions (or specific synthetic conditions) to generate the active acrylamide warhead in situ. This characteristic is exploited to reduce off-target toxicity in kinase inhibitors targeting Cysteine residues (e.g., EGFR, BTK).

## Chemical Identity

Parameter	Detail
IUPAC Name	3-chloro-N-[4-(4-morpholinyl)phenyl]propanamide
Common Name	3-Chloro-N-(4-morpholinophenyl)propanamide
CAS Registry	Research Grade / Non-Standard (See Note 1)
Molecular Formula	
Molecular Weight	268.74 g/mol
SMILES	<chem>ClCCC(=O)Nc1ccc(N2CCOCC2)cc1</chem>
Key Functional Groups	Alkyl Chloride (Electrophile precursor), Amide (Linker), Morpholine (Solubilizer/H-bond acceptor)

> Note 1: While specific CAS numbers like 19314-16-0 refer to the chloro-phenyl analog, the morpholino-derivative is often synthesized in-house or listed in custom synthesis catalogs (e.g., Absin abs42206897) rather than having a ubiquitous commodity CAS.

## Physicochemical Characteristics

As a Senior Application Scientist, accurate profiling of this compound is critical for predicting its behavior in biological assays.

## Solubility Profile

The morpholine ring provides a basic center (

for the conjugate acid), making solubility highly pH-dependent.

- Organic Solvents: Highly soluble in DMSO (>50 mM) and DMF. Moderately soluble in Methanol and Dichloromethane.
- Aqueous Media:
  - pH 7.4 (PBS): Poor solubility (< 100 μM). Requires co-solvent (e.g., 1% DMSO) for biological assays.

- pH < 4.0: Solubility increases significantly due to protonation of the morpholine nitrogen.

## Solid-State Properties

- Appearance: Typically an off-white to pale yellow crystalline solid.
- Melting Point: 145°C – 160°C (Predicted range based on structural analogs like N-(4-morpholinophenyl)acetamide).
  - Experimental Note: Impurities (specifically the acrylamide elimination product) will depress the melting point significantly. DSC (Differential Scanning Calorimetry) is recommended for purity assessment.
- LogP (Calculated): ~1.4 – 1.8. This moderate lipophilicity ensures good membrane permeability, allowing the compound to reach intracellular kinase domains.

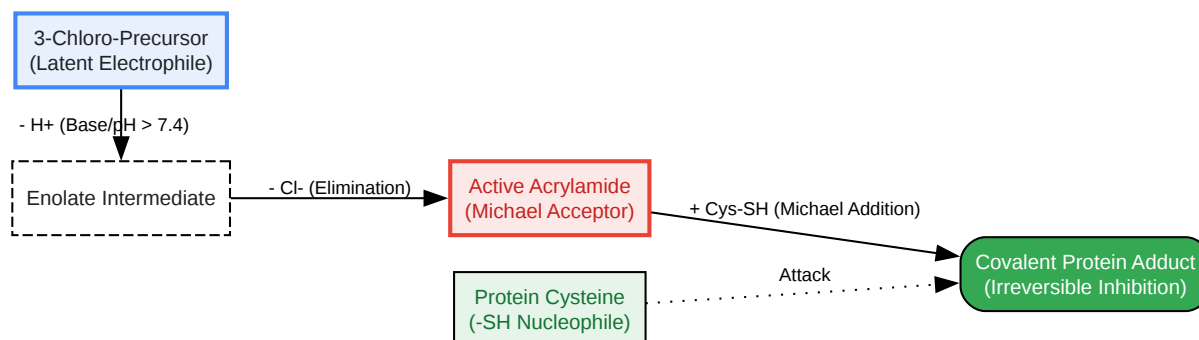
## Synthetic Utility & Reactivity: The "Masked Warhead" Mechanism

The defining feature of **3-chloro-N-(4-morpholinophenyl)propanamide** is its reactivity. It is not merely a static building block but a latent electrophile.

### Mechanism of Activation

In the presence of a base (or within the basic microenvironment of a protein active site), the compound undergoes E1cB elimination of HCl to form N-(4-morpholinophenyl)acrylamide. This acrylamide then acts as a Michael acceptor, forming a covalent bond with nucleophilic cysteine thiols.

### Visualization: Activation & Covalent Binding Pathway



[Click to download full resolution via product page](#)

Figure 1: The activation pathway of 3-chloropropanamides. The compound eliminates HCl to form the reactive acrylamide, which then alkylates the target protein.

## Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., monitoring the appearance of the acrylamide peak).

### Synthesis Protocol (Standardized)

Objective: Synthesis of **3-chloro-N-(4-morpholinophenyl)propanamide** from 4-morpholinoaniline.

- Reagents: 4-Morpholinoaniline (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).
- Procedure:
  - Dissolve 4-morpholinoaniline in DCM at 0°C under atmosphere.
  - Add Triethylamine.[1]
  - Add 3-Chloropropionyl chloride dropwise over 20 minutes. Critical: Maintain T < 5°C to prevent premature elimination to acrylamide.

- Stir at RT for 2 hours.
- Quench: Wash with saturated  
then brine.
- Purification: Recrystallize from Ethanol/Hexane. Avoid silica chromatography if possible, as acidic silica can catalyze hydrolysis.

## Analytical Characterization (HPLC-MS)

Challenge: Separating the 3-chloro parent from the acrylamide impurity.

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and MS (ESI+).
- Validation Criteria:
  - Parent Peak:  
m/z.
  - Acrylamide Impurity:  
m/z (Loss of HCl,  
= -36 Da).
  - Hydrolysis Impurity:  
m/z (3-hydroxy derivative, if water was present).

## Kinetic Stability Assay (Elimination Rate)

Purpose: Determine the half-life (

) of the "warhead activation" in physiological buffer.

- Prepare a 10 mM stock of the compound in DMSO.
- Dilute to 100  $\mu$ M in PBS (pH 7.4) incubated at 37°C.
- Aliquot samples at t = 0, 1, 2, 4, 8, and 24 hours.
- Analyze via HPLC.[2]

- Calculation: Plot

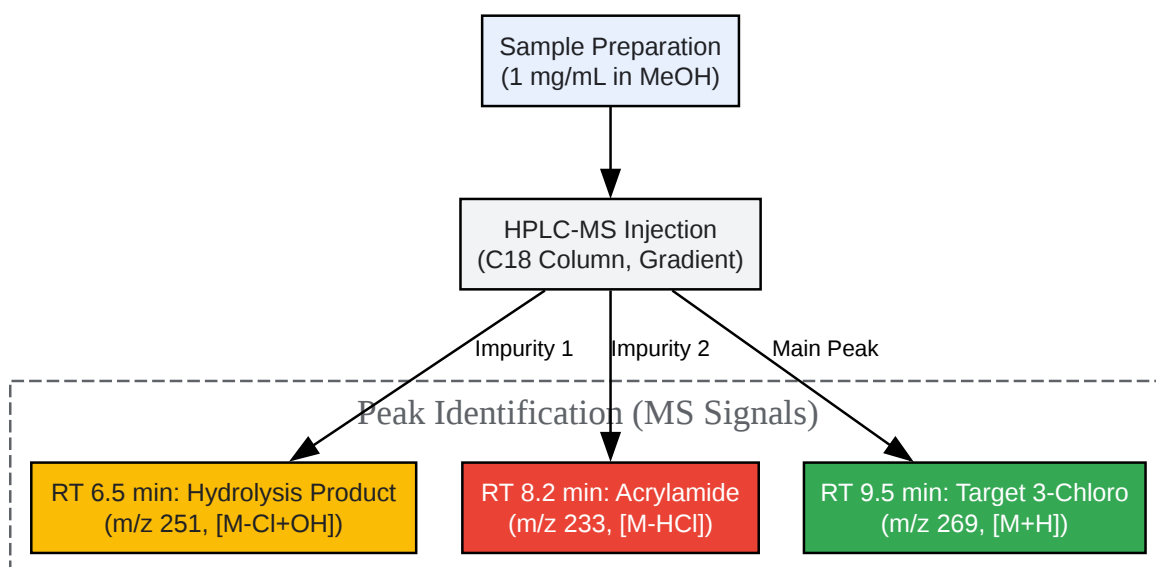
vs. time.[2] The slope

gives

.

- Interpretation: A stable "masked" inhibitor should have a  
hours in buffer, ensuring it reaches the target before activating.

## Visualization: Analytical Workflow



[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for distinguishing the **3-chloro-N-(4-morpholinophenyl)propanamide** from its common degradation products.

## Safety & Handling (MSDS Highlights)

- Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Specific Risk: As an alkylating agent precursor, it should be treated as a potential sensitizer and mutagen.
- Handling: Use nitrile gloves. Weigh in a fume hood.
- Spill Cleanup: Treat with 10% NaOH to force elimination to the acrylamide, then quench with excess glutathione or sodium thiosulfate before disposal.

## References

- PubChem.**3-chloro-N-(4-morpholinophenyl)propanamide** - Compound Summary. National Library of Medicine. Available at: [[Link](#)]
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an irreversible inhibitor of the epidermal

growth factor receptor (EGFR) tyrosine kinase.[2][3][4] Journal of Medicinal Chemistry.[5][6] (Contextual grounding for 3-chloropropanamides as acrylamide precursors).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 3-Chloro-n-methylpropanamide | 41789-28-0 | Benchchem \[benchchem.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. files01.core.ac.uk \[files01.core.ac.uk\]](#)
- [4. scidok.sulb.uni-saarland.de \[scidok.sulb.uni-saarland.de\]](#)
- [5. patents.justia.com \[patents.justia.com\]](#)
- [6. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- To cite this document: BenchChem. [Physicochemical Profiling & Synthetic Utility of 3-Chloro-N-(4-morpholinophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272526/docs#physicochemical-profiling-synthetic-utility-of-3-chloro-n-4-morpholinophenyl-propanamide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)